2H-Pyran-2,6(3H)-dione, 4-methyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- can be achieved through several methods. One common approach involves the intermolecular hetero-Diels–Alder reaction between vinylidene Melderum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature. This method offers good yields, short reaction times, and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,6(3H)-dione, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The methyl group at the 4 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvent-free environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced diols, and substituted pyran derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
2H-Pyran-2,6(3H)-dione, 4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 2H-Pyran-2,6(3H)-dione, 4-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another pyran derivative with different substitution patterns and reactivity.
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom, commonly used as a protecting group in organic synthesis.
Uniqueness
2H-Pyran-2,6(3H)-dione, 4-methyl- is unique due to its dione functionality and methyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-methyl-3H-pyran-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVLFICHAFVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306419 | |
Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67116-19-2 | |
Record name | 3-Methylglutaconic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLGLUTACONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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